Cas no 1806848-39-4 (Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate)

エチル3-ブロモ-2-シアノ-5-(トリフルオロメトキシ)安息香酸エステルは、高度に官能基化された芳香族化合物です。ブロモ基とシアノ基の電子求引性、およびトリフルオロメトキシ基の強い電子吸引性を併せ持つため、医農薬中間体として特に有用です。分子内に複数の反応性サイトを有することから、多様な誘導体合成が可能です。結晶性が良好で取り扱いやすく、有機溶媒への溶解性にも優れています。特にフッ素含有化合物の合成において、重要なビルディングブロックとして活用されます。

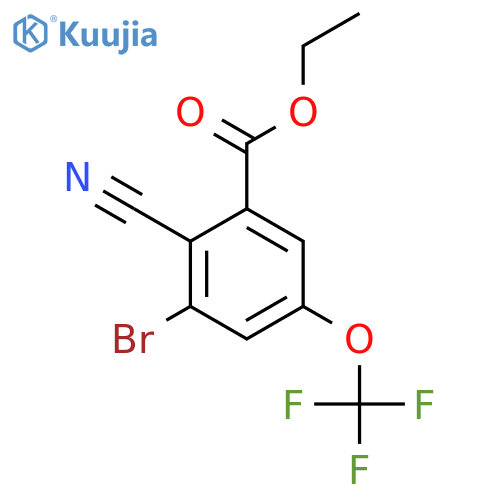

1806848-39-4 structure

商品名:Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate

CAS番号:1806848-39-4

MF:C11H7BrF3NO3

メガワット:338.077392816544

CID:4948328

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate

-

- インチ: 1S/C11H7BrF3NO3/c1-2-18-10(17)7-3-6(19-11(13,14)15)4-9(12)8(7)5-16/h3-4H,2H2,1H3

- InChIKey: PONFSVFTKBLHFR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C(=O)OCC)C=1C#N)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 379

- トポロジー分子極性表面積: 59.3

- 疎水性パラメータ計算基準値(XlogP): 3.7

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017121-1g |

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate |

1806848-39-4 | 97% | 1g |

1,519.80 USD | 2021-06-18 | |

| Alichem | A015017121-500mg |

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate |

1806848-39-4 | 97% | 500mg |

823.15 USD | 2021-06-18 | |

| Alichem | A015017121-250mg |

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate |

1806848-39-4 | 97% | 250mg |

484.80 USD | 2021-06-18 |

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Ping Tong Food Funct., 2020,11, 628-639

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

1806848-39-4 (Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2230780-65-9(IL-17A antagonist 3)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量